2-amino-5-(diaminomethylideneamino)pentanoic acid;2-oxopentanedioic acid
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Overview
Description
2-amino-5-(diaminomethylideneamino)pentanoic acid;2-oxopentanedioic acid is a compound that combines the amino acid L-arginine with alpha-ketoglutarate, a key intermediate in the Krebs cycle. This compound is commonly used as a dietary supplement due to its potential benefits for athletic performance and muscle recovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-(diaminomethylideneamino)pentanoic acid;2-oxopentanedioic acid involves the combination of L-arginine and alpha-ketoglutarate. The reaction typically occurs under mild conditions, often in an aqueous solution, to form a stable salt. The process may involve the use of catalysts to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the precise control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure high purity and yield. The final product is often purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
2-amino-5-(diaminomethylideneamino)pentanoic acid;2-oxopentanedioic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized products depending on the conditions.
Reduction: The compound can be reduced to form different reduced derivatives.
Substitution: Various substitution reactions can occur, leading to the formation of different substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce different oxidized derivatives, while reduction can yield various reduced forms of the compound .
Scientific Research Applications
2-amino-5-(diaminomethylideneamino)pentanoic acid;2-oxopentanedioic acid has numerous applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: The compound is studied for its role in cellular metabolism and signaling pathways.
Medicine: It is investigated for its potential therapeutic effects, including its role in enhancing athletic performance and muscle recovery.
Industry: The compound is used in the production of dietary supplements and other health-related products
Mechanism of Action
The mechanism of action of 2-amino-5-(diaminomethylideneamino)pentanoic acid;2-oxopentanedioic acid involves its role as a precursor to nitric oxide, which causes blood vessel relaxation. This effect enhances blood flow and nutrient delivery to muscles, supporting athletic performance and muscle recovery. The compound also plays a role in protein synthesis and the release of growth hormone .
Comparison with Similar Compounds
Similar Compounds
2-amino-5-guanidinopentanoic acid:
2-oxopentanedioic acid:
Uniqueness
The combination of L-arginine and alpha-ketoglutarate in 2-amino-5-(diaminomethylideneamino)pentanoic acid;2-oxopentanedioic acid provides unique benefits, such as enhanced nitric oxide production and improved blood flow, which are not as pronounced in the individual components .
Properties
IUPAC Name |
2-amino-5-(diaminomethylideneamino)pentanoic acid;2-oxopentanedioic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N4O2.C5H6O5/c7-4(5(11)12)2-1-3-10-6(8)9;6-3(5(9)10)1-2-4(7)8/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1-2H2,(H,7,8)(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGRNZHOQVAPMFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CN=C(N)N.C(CC(=O)O)C(=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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